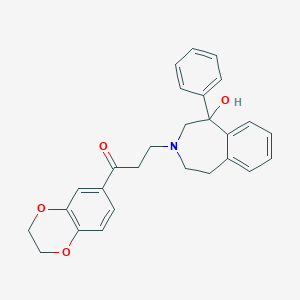

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone, also known as BPAP, is a novel psychoactive compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BPAP is a synthetic compound that was first synthesized in 1993 by a team of Japanese researchers. The compound has been found to exhibit a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.

Mecanismo De Acción

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone works by binding to and activating the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is involved in the regulation of dopamine and serotonin release in the brain. TAAR1 activation by 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone leads to an increase in the release of dopamine and serotonin, which in turn leads to an improvement in mood, motivation, and reward.

Biochemical and Physiological Effects:

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been found to have a number of biochemical and physiological effects in the brain. The compound has been shown to increase the release of dopamine and serotonin, which are two neurotransmitters that are involved in the regulation of mood, motivation, and reward. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is that it exhibits a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders. The compound has also been found to have a low toxicity profile, which makes it a safe candidate for clinical trials. However, one of the limitations of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is that it is a synthetic compound that requires specialized equipment and expertise to synthesize. This can make it difficult and expensive to produce in large quantities for clinical trials.

Direcciones Futuras

There are a number of future directions for the research and development of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone. One area of focus is the development of new synthetic methods for the production of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone that are more efficient and cost-effective. Another area of focus is the development of new formulations of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone that can be administered in different ways, such as through inhalation or transdermal patches. Finally, there is a need for further research to evaluate the safety and efficacy of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone in clinical trials for the treatment of various neurological disorders.

Métodos De Síntesis

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone involves a complex series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone, which is then reacted with 1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine to produce 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone. The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is a multi-step process that requires careful monitoring and control of reaction conditions to ensure the purity and yield of the final product.

Aplicaciones Científicas De Investigación

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been shown to increase the release of dopamine and serotonin in the brain, which are two neurotransmitters that are involved in the regulation of mood, motivation, and reward.

Propiedades

Nombre del producto |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-hydroxy-1-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone |

|---|---|

Fórmula molecular |

C27H27NO4 |

Peso molecular |

429.5 g/mol |

Nombre IUPAC |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-hydroxy-5-phenyl-2,4-dihydro-1H-3-benzazepin-3-yl)propan-1-one |

InChI |

InChI=1S/C27H27NO4/c29-24(21-10-11-25-26(18-21)32-17-16-31-25)13-15-28-14-12-20-6-4-5-9-23(20)27(30,19-28)22-7-2-1-3-8-22/h1-11,18,30H,12-17,19H2 |

Clave InChI |

PBWHUOGVBCGFKH-UHFFFAOYSA-N |

SMILES |

C1CN(CC(C2=CC=CC=C21)(C3=CC=CC=C3)O)CCC(=O)C4=CC5=C(C=C4)OCCO5 |

SMILES canónico |

C1CN(CC(C2=CC=CC=C21)(C3=CC=CC=C3)O)CCC(=O)C4=CC5=C(C=C4)OCCO5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257193.png)

![6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257196.png)

![[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B257197.png)

![6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257198.png)

![Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257199.png)

![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B257203.png)

![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)

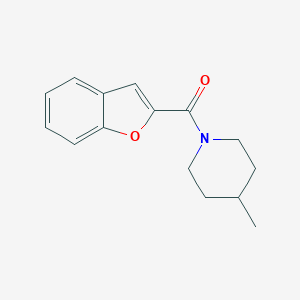

![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)

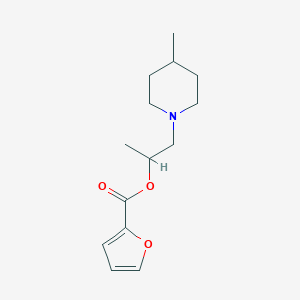

![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)